molecular formula C18H17BrN2O3S B6434512 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 2419248-94-3

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B6434512
CAS No.: 2419248-94-3
M. Wt: 421.3 g/mol
InChI Key: HDSYEZAWZYBUDL-UHFFFAOYSA-N
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Description

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The bromination of the benzene ring is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The propoxy group can be introduced via an etherification reaction using propyl alcohol and a suitable base. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the quinoline moiety.

    Coupling: New biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 4-chloro-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 4-bromo-3-propoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Uniqueness

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the specific combination of functional groups, which can impart distinct electronic and steric properties. This uniqueness can be leveraged to develop compounds with specific biological activities or material properties.

Properties

IUPAC Name

4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYEZAWZYBUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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